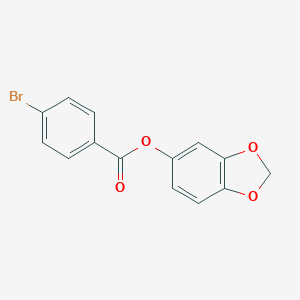
1,3-Benzodioxol-5-yl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl 4-bromobenzoate is a chemical compound that is widely used in scientific research. It is a benzodioxole derivative that is commonly referred to as BD-BB. The compound has a molecular weight of 321.14 g/mol and a chemical formula of C14H9BrO4. BD-BB is a white to off-white powder that is soluble in organic solvents such as DMSO and DMF.
Mechanism of Action
BD-BB works by reacting with ROS to form a highly fluorescent product that can be detected using fluorescence microscopy. The compound is highly selective for ROS and does not react with other biological molecules such as proteins and nucleic acids. The fluorescence signal generated by BD-BB is proportional to the amount of ROS present in the biological system, making it a useful tool for quantifying ROS levels.
Biochemical and Physiological Effects:
BD-BB has been shown to have minimal toxicity and does not affect the viability or function of living cells. The compound has been used to study the effects of ROS on various biological processes such as cell signaling, apoptosis, and autophagy. BD-BB has also been used to investigate the role of ROS in disease pathogenesis and to develop new therapies for ROS-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BD-BB is its high selectivity and sensitivity for detecting ROS in living cells. The compound is also easy to use and does not require any specialized equipment. However, one limitation of BD-BB is its low photostability, which can lead to a decrease in fluorescence signal over time. The compound also has a relatively short half-life in biological systems, which can limit its use for long-term studies.
Future Directions
There are several future directions for the use of BD-BB in scientific research. One area of interest is the development of new fluorescent probes that can detect other important biological molecules such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another direction is the use of BD-BB in combination with other imaging techniques such as confocal microscopy and super-resolution microscopy to obtain more detailed information about the spatial and temporal dynamics of ROS in living cells. Finally, BD-BB can be used to develop new therapies for ROS-related diseases by identifying new targets for drug development and testing the efficacy of existing drugs in preclinical models.
Synthesis Methods
The synthesis of BD-BB involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by column chromatography to obtain pure BD-BB.
Scientific Research Applications
BD-BB is widely used in scientific research as a fluorescent probe for imaging biological systems. The compound has been shown to have high selectivity and sensitivity for detecting reactive oxygen species (ROS) in living cells. ROS are important signaling molecules that play a critical role in various physiological and pathological processes such as aging, cancer, and neurodegenerative diseases. BD-BB is also used as a tool for studying the mechanism of action of ROS and for developing new therapies for ROS-related diseases.
properties
Molecular Formula |
C14H9BrO4 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrO4/c15-10-3-1-9(2-4-10)14(16)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
InChI Key |
CUNUANXEAAIMFF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



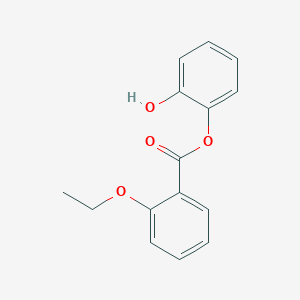
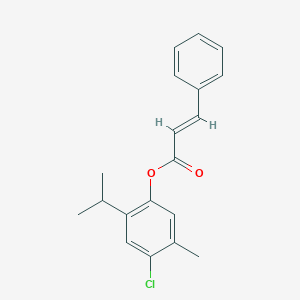
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)

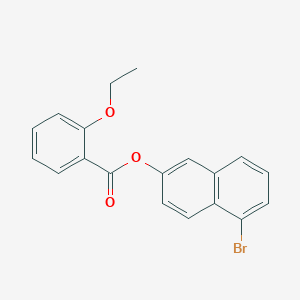
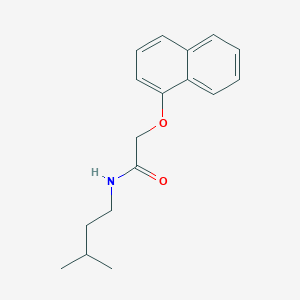



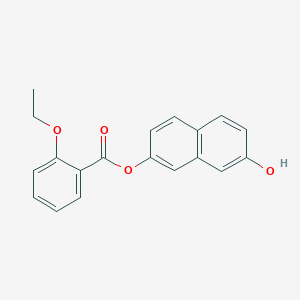
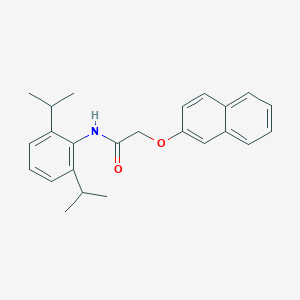
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)